molecular formula C27H21BrN2O3 B11566463 4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11566463
M. Wt: 501.4 g/mol
InChI Key: QKOZDRQZXRLIFR-RDRPBHBLSA-N
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Description

4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromobenzyl group, a phenoxyphenyl group, and a benzohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the preparation of benzohydrazide by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.

    Introduction of the Bromobenzyl Group: The benzohydrazide is then reacted with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate to form the 4-[(3-bromobenzyl)oxy]benzohydrazide intermediate.

    Condensation with Phenoxybenzaldehyde: Finally, the intermediate is condensed with 3-phenoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N’-[(E)-(4-chlorobenzyl)oxy]-3-ethoxyphenylmethylidene]benzohydrazide
  • 4-[(4-methylbenzyl)oxy]-N’-[(E)-(4-methylbenzyl)oxy]-3-methoxyphenylmethylidene]benzohydrazide

Uniqueness

4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the bromobenzyl and phenoxyphenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar hydrazides.

This detailed article provides a comprehensive overview of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H21BrN2O3

Molecular Weight

501.4 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C27H21BrN2O3/c28-23-8-4-7-21(16-23)19-32-24-14-12-22(13-15-24)27(31)30-29-18-20-6-5-11-26(17-20)33-25-9-2-1-3-10-25/h1-18H,19H2,(H,30,31)/b29-18+

InChI Key

QKOZDRQZXRLIFR-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Br

Origin of Product

United States

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